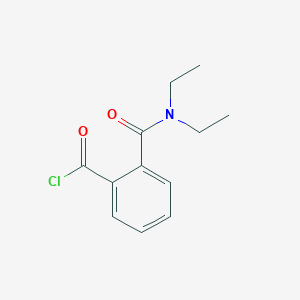
4-(Pyren-1-yl)butyl phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:
Preparation of 4-(Pyren-1-yl)butanol: This can be achieved through the reaction of pyrene with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl chain.
Conversion to this compound: The 4-(Pyren-1-yl)butanol is then reacted with phosphorus oxychloride (POCl3) under anhydrous conditions to yield the desired phosphorodichloridate compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
4-(Pyren-1-yl)butyl phosphorodichloridate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of pyrene-based polymers and materials with unique photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: Investigated for its interactions with biological molecules and potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Mécanisme D'action
The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.
Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.
Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.
Propriétés
| 76867-01-1 | |
Formule moléculaire |
C20H17Cl2O2P |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
1-(4-dichlorophosphoryloxybutyl)pyrene |
InChI |
InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 |
Clé InChI |
YSYVHBGFCHQMON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







